![molecular formula C11H14ClNO2 B1422528 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1183436-64-7](/img/structure/B1422528.png)
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is an aromatic amide . It is functionally related to a chloroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) and the molecular weight is 227.69 .Scientific Research Applications
Environmental Science: Biodegradation of Herbicides
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide: is structurally related to alachlor, a widely used herbicide. Research has shown that certain bacterial strains can degrade alachlor, transforming it into simpler compounds . This biodegradation pathway is crucial for mitigating the environmental impact of herbicides, ensuring they do not persist in ecosystems where they can harm non-target species.
Agriculture: Herbicide Formulation
In agriculture, compounds like 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide are often explored for their potential as herbicides. Their effectiveness in controlling weeds in crops like soybeans, peanuts, and corn is of particular interest. The compound’s properties, such as solubility and persistence, are key factors in its application as a pre-emergent or post-emergent herbicide .
Material Science: Synthesis of Polymers
The reactivity of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be harnessed in material science for the synthesis of novel polymers. Its chloroacetamide group can participate in various chemical reactions, potentially leading to the development of materials with unique properties for industrial applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, analogs of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be used to study enzyme inhibition. By observing how similar compounds interact with enzymes, researchers can gain insights into enzyme function and regulation, which is vital for understanding metabolic pathways and designing drugs .
Pharmacology: Drug Development
The pharmacological properties of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide and its derivatives are explored for drug development. Its structure allows for modifications that can lead to the creation of new medicinal compounds with potential anti-inflammatory or analgesic effects .
Medicine: Analytical Techniques in Plasma
In medical research, chloroacetamide derivatives are utilized in analytical techniques to measure drug concentrations in blood plasma. This application is essential for pharmacokinetics studies, which help determine the dosage and frequency of medication administration for optimal therapeutic effects .
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the local environment, the presence of other interacting molecules, and the specific cell or tissue context . Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.
properties
IUPAC Name |
2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNSSORCDDMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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